Home > Products > Screening Compounds P113374 > 2-(cyclohexylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(cyclohexylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-(cyclohexylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3988853
CAS Number:
Molecular Formula: C18H27NO2
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt Cyclization: A classic method involving the cyclization of a benzylamine derivative with formaldehyde and an acid catalyst. [, ]
  • Petasis Reaction: A multicomponent reaction involving an amine, an aldehyde, and a boronic acid. This method allows for the introduction of various substituents on the tetrahydroisoquinoline ring. [, ]
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can be readily alkylated to introduce various substituents. []
  • Oxidation: Oxidation of the tetrahydroisoquinoline ring can lead to the formation of dihydroisoquinolines or isoquinolines. []
  • Reduction: Reduction of the carbonyl group in 1-oxo-tetrahydroisoquinolines can afford the corresponding alcohols. []
Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolines varies depending on the specific derivative and its biological target. For example, some derivatives exhibit anticonvulsant activity by interacting with specific receptors in the brain. [] Other derivatives have been shown to modulate P-glycoprotein (P-gp) activity, a protein involved in multidrug resistance. [, ]

Applications
  • Medicinal Chemistry:
    • Analgesic and Anti-Inflammatory Activity: Some derivatives exhibit analgesic and anti-inflammatory properties, suggesting potential as pain relievers. []
    • Anticonvulsant Activity: Certain derivatives display anticonvulsant activity in animal models, indicating potential for treating epilepsy. []
    • Multidrug Resistance Reversal: Certain derivatives can modulate P-gp activity, suggesting potential for overcoming multidrug resistance in cancer treatment. [, ]
    • σ2 Receptor Ligands: Some derivatives show high affinity for σ2 receptors, suggesting potential as imaging agents for studying central nervous system disorders. []
  • Organic Synthesis:
    • Chiral Building Blocks: Enantiomerically pure 1,2,3,4-tetrahydroisoquinolines can be used as chiral building blocks for synthesizing complex molecules. [, , ]
    • Ligands in Catalysis: Some derivatives have been explored as ligands in asymmetric catalysis. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in synthesizing various tetrahydroisoquinoline derivatives, including those with potential pharmaceutical applications. [, ]
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The difference lies in the substituent at the 1-position, where the target compound has a cyclohexylmethyl group, and this compound has a carboxylic acid group. [, ]

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound exhibits significant analgesic and anti-inflammatory effects, showing promise as a non-narcotic analgesic. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. Both compounds differ in their 1-position substituents. The presence of the aryl group at the 1-position in this compound, compared to the cyclohexylmethyl group in the target compound, highlights a structural variation within this class of compounds. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, denoted as (±)-7 in the study, exhibits high binding affinity for σ2 receptors and has potential as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The difference lies in the 2-position substituent, where the target compound has a cyclohexylmethyl group, and this compound has a [4-(4-methoxyphenyl)butan-2-yl] group. []
  • Compound Description: YM758 acts as a novel “funny” If current channel (If channel) inhibitor. It's under development as a potential treatment for stable angina and atrial fibrillation. [, , , , , ]
  • Relevance: This compound, while possessing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core like the target compound, showcases a significant structural expansion. The presence of a complex substituent at the 2-position, involving a piperidine ring and a fluorobenzamide group, distinguishes it from the simpler cyclohexylmethyl group in the target compound. [, , , , , ]

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

  • Compound Description: This broad class of compounds has been investigated for various pharmacological activities, including anticonvulsant, analgesic, and beta-adrenoceptor modulating effects. [, , , ]
  • Relevance: This class highlights the importance of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, shared with the target compound, and the potential for diverse pharmacological activities by varying the 1-aryl substituent. The target compound falls under this broad category, emphasizing the structure-activity relationship studies within this chemical class. [, , , ]

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isoteres

  • Compound Description: These compounds show activity as multidrug resistance reversers, particularly targeting the P-glycoprotein (P-gp) efflux pump. [, ]
  • Relevance: These compounds highlight the importance of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, which it shares with the target compound, and modifications at the 2-position for modulating interactions with efflux pumps. While the target compound features a cyclohexylmethyl group at the 2-position, these compounds incorporate a phenethyl group with varying amide or ester substituents, showcasing structural variations that influence their activity profiles against efflux pumps like P-gp. [, ]

2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound shows antibacterial activity against various bacterial strains. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, but it has a more complex substitution pattern, highlighting the diversity of possible structures within this class of compounds. []

4-Spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds, incorporating spirocyclic moieties, has been investigated for antiarrhythmic activity. []
  • Relevance: This class, although structurally distinct from the target compound, emphasizes the continued exploration of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core for its potential in medicinal chemistry. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound represents a precursor to novel chiral catalysts. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. It demonstrates the versatility of this core structure in developing diverse chemical entities, even beyond medicinal chemistry. []

Properties

Product Name

2-(cyclohexylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-(cyclohexylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H27NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h10-11,14H,3-9,12-13H2,1-2H3

InChI Key

UHHFHXOKBCCZJZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3CCCCC3)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3CCCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.